molecular formula C17H16BrNO B13989681 3-Bromo-2-(butylamino)-9h-fluoren-9-one CAS No. 3405-12-7

3-Bromo-2-(butylamino)-9h-fluoren-9-one

Katalognummer: B13989681
CAS-Nummer: 3405-12-7
Molekulargewicht: 330.2 g/mol
InChI-Schlüssel: UITMILLRRMLWEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-(butylamino)-9h-fluoren-9-one is an organic compound that belongs to the class of fluorenones. Fluorenones are known for their aromatic structure and are often used in various chemical and pharmaceutical applications. This particular compound features a bromine atom at the third position, a butylamino group at the second position, and a fluorenone core, making it a unique and versatile molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(butylamino)-9h-fluoren-9-one typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-(butylamino)-9h-fluoren-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Oxidized fluorenone derivatives.

    Reduction: Reduced fluorenone derivatives.

    Coupling: Complex molecules with extended aromatic systems.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-(butylamino)-9h-fluoren-9-one has various applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Bromo-2-(butylamino)-9h-fluoren-9-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-2-(butylamino)-9h-fluoren-9-one stands out due to its unique combination of a bromine atom, a butylamino group, and a fluorenone core. This combination imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.

Eigenschaften

CAS-Nummer

3405-12-7

Molekularformel

C17H16BrNO

Molekulargewicht

330.2 g/mol

IUPAC-Name

3-bromo-2-(butylamino)fluoren-9-one

InChI

InChI=1S/C17H16BrNO/c1-2-3-8-19-16-10-14-13(9-15(16)18)11-6-4-5-7-12(11)17(14)20/h4-7,9-10,19H,2-3,8H2,1H3

InChI-Schlüssel

UITMILLRRMLWEB-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.